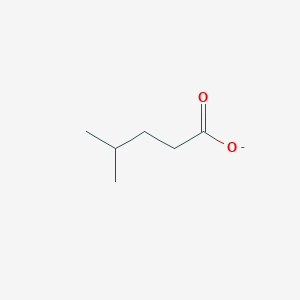
Isobutylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocaproate is a branched-chain saturated fatty acid anion that is pentanoate with a methyl group substituent at position 4. It has a role as a metabolite. It is a branched-chain saturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of an isocaproic acid.
Applications De Recherche Scientifique
Renewable Production from Organic Waste :
- Isobutyrate, a derivative of Isobutylacetate, can be sustainably produced from organic waste via methanol chain elongation. This process uses organic waste as feedstocks and an undefined reactor microbiome as the catalyst, offering an eco-friendly alternative to fossil-based feedstocks (Chen et al., 2017).
Stable Clathrates with Gossypol :
- Gossypol, a natural compound, forms stable clathrates with Isobutylacetate. The structure of these clathrates has been investigated through X-ray diffractometry, revealing unique crystallographic properties (Talipov & Ibragimov, 2002).
Agricultural and Animal Feed Applications :
- In dairy cows, Isobutyrate supplementation has been shown to affect rumen fermentation, lactation performance, and plasma characteristics. Different levels of supplementation yield varying impacts on milk yield and composition (Liu et al., 2009).
- Similar effects have been observed in beef cattle, where Isobutyrate supplementation improved rumen fermentation, feed digestibility, and reduced methane emissions, offering potential environmental benefits (Liu et al., 2008).
Biodegradable and Non-toxic Biopolymers :
- Isobutylchitosan, derived from Isobutylacetate, has been studied for its solubility, biodegradability, and cytotoxicity. It exhibits improved biodegradability and potential for safe use in biomedical applications (Li et al., 2007).
Microbial Production from Methanol :
- Isobutyrate can be microbially produced from methanol and short-chain carboxylates using microbiomes, providing a pathway to produce this chemical from non-sterile feedstocks (Huang et al., 2020).
Chemical Synthesis Applications :
- Isobutyl acetate has been synthesized through esterification of acetic acid with isobutyl alcohol, using chitosan sulfate as a catalyst. This method highlights its potential in various chemical synthesis applications (Wang Yun-fang, 2005).
Pharmaceutical Research :
- The spectroscopic study of Ibuprofen and its synthesis precursors, including isobutylacetate, provides valuable insights into the design and synthesis of new pharmaceuticals (Cuesta & Meneses, 2015).
Application in Pervaporation Processes :
- Isobutyl acetate is produced using a pervaporation-esterification process, showing its value in industries such as cosmetics, aroma, and paints (Korkmaz et al., 2009).
Propriétés
Nom du produit |
Isobutylacetate |
|---|---|
Formule moléculaire |
C6H11O2- |
Poids moléculaire |
115.15 g/mol |
Nom IUPAC |
4-methylpentanoate |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |
Clé InChI |
FGKJLKRYENPLQH-UHFFFAOYSA-M |
SMILES |
CC(C)CCC(=O)[O-] |
SMILES canonique |
CC(C)CCC(=O)[O-] |
Synonymes |
isobutyl acetate isobutylacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



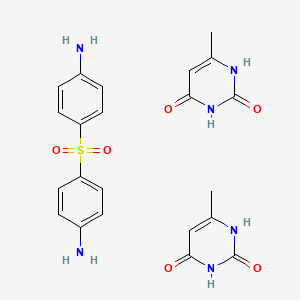
![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)

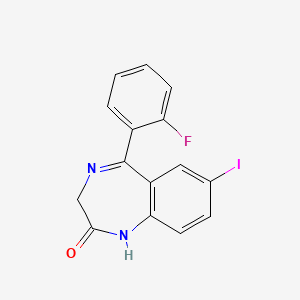
![fluoro-[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy]phosphinic acid](/img/structure/B1230228.png)
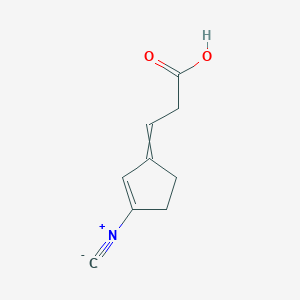

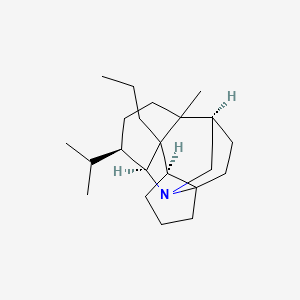
![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)

![N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1230238.png)


![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)